Methyl 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylate
CAS No.:
Cat. No.: VC20349152
Molecular Formula: C11H7BrClNO3S
Molecular Weight: 348.60 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C11H7BrClNO3S |
---|---|
Molecular Weight | 348.60 g/mol |
IUPAC Name | methyl 4-bromo-2-(3-chlorophenoxy)-1,3-thiazole-5-carboxylate |
Standard InChI | InChI=1S/C11H7BrClNO3S/c1-16-10(15)8-9(12)14-11(18-8)17-7-4-2-3-6(13)5-7/h2-5H,1H3 |
Standard InChI Key | XUTPPEITEQKLTR-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=C(N=C(S1)OC2=CC(=CC=C2)Cl)Br |
Methyl 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family, a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is specifically designed for research purposes and is not intended for diagnostic or therapeutic use .
Synthesis and Preparation
The synthesis of thiazole derivatives typically involves several steps, including the formation of the thiazole ring and the introduction of specific substituents. For compounds like methyl 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylate, the process might involve bromination and esterification reactions, similar to those used for other thiazole derivatives.
Biological and Medicinal Significance
Thiazole derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties . While specific biological data for methyl 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylate is limited, its structural features suggest potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate.
Research Findings and Applications
Research on thiazole compounds often focuses on structure-activity relationships to optimize their biological potency. For instance, studies on similar thiazole scaffolds have shown that substitutions at specific positions can significantly impact their activity against various targets . The presence of a bromo and a 3-chlorophenoxy group in methyl 4-bromo-2-(3-chlorophenoxy)thiazole-5-carboxylate could influence its interaction with biological targets, although specific data on this compound is not readily available.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume